
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine is an organic compound with the molecular formula C11H23NOS It is characterized by the presence of a thietan ring, a methoxy group, and a dimethylpentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine typically involves the following steps:
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylpentyl Chain: The dimethylpentyl chain can be attached through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the thietan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thietan derivatives.
Applications De Recherche Scientifique
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The thietan ring and methoxy group may play crucial roles in binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Methoxy-4,4-dimethylpentyl)thietan-2-amine: Similar structure but with the amine group at a different position.
N-(5-Methoxy-4,4-dimethylpentyl)thiolan-3-amine: Contains a thiolan ring instead of a thietan ring.
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-(5-Methoxy-4,4-dimethylpentyl)thietan-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its thietan ring, in particular, is less common compared to other sulfur-containing rings, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H23NOS |
|---|---|
Poids moléculaire |
217.37 g/mol |
Nom IUPAC |
N-(5-methoxy-4,4-dimethylpentyl)thietan-3-amine |
InChI |
InChI=1S/C11H23NOS/c1-11(2,9-13-3)5-4-6-12-10-7-14-8-10/h10,12H,4-9H2,1-3H3 |
Clé InChI |
OSPABLKMRFGNNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCNC1CSC1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


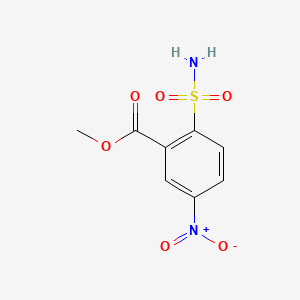



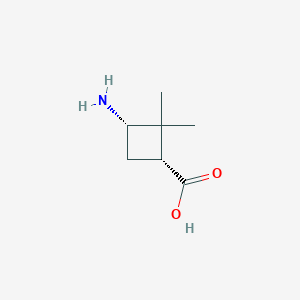
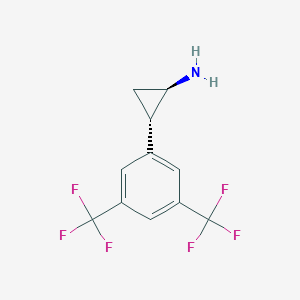
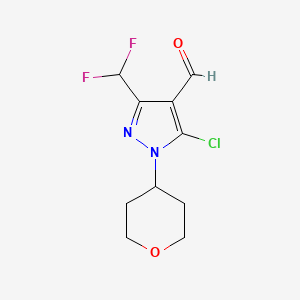
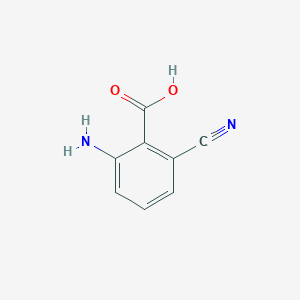
![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13014401.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one](/img/structure/B13014403.png)
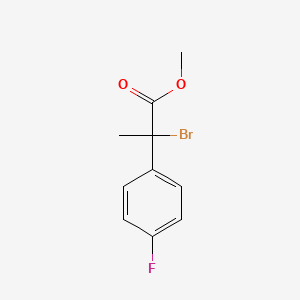
![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)

